3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction, followed by the formation of the pyrrolidine ringThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole and pyrrolidine rings play a crucial role in binding to these targets, while the sulfonamide group enhances the compound’s solubility and stability. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide: This compound shares a similar structure but has different substituents on the pyrrolidine ring.
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate: This compound features a different core structure but shares some functional groups.
Uniqueness
The uniqueness of 3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide lies in its combination of a triazole ring, a pyrrolidine ring, and a sulfonamide group, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
3-methyl-N-[2-oxo-2-[3-(triazol-1-yl)pyrrolidin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-12-3-2-4-14(9-12)24(22,23)17-10-15(21)19-7-5-13(11-19)20-8-6-16-18-20/h2-4,6,8-9,13,17H,5,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORDGYZHUKGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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